Cefozopran hydrochloride
Cefozopran hydrochloride
Cefozopran is a semisynthetic, broad-spectrum, fourth-generation cephalosporin with antibacterial activity. Cefozopran binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Brand Name:
Vulcanchem
CAS No.:
1262200-57-6
VCID:
VC20776858
InChI:
InChI=1S/C19H17N9O5S2/c1-33-24-11(14-23-19(20)35-25-14)15(29)22-12-16(30)28-13(18(31)32)9(8-34-17(12)28)7-26-5-6-27-10(26)3-2-4-21-27/h2-6,12,17H,7-8H2,1H3,(H3-,20,22,23,25,29,31,32)/b24-11+/t12-,17-/m1/s1
SMILES:
CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-]
Molecular Formula:
C19H17N9O5S2
Molecular Weight:
515.5 g/mol
Cefozopran hydrochloride
CAS No.: 1262200-57-6
Cat. No.: VC20776858
Molecular Formula: C19H17N9O5S2
Molecular Weight: 515.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Cefozopran is a semisynthetic, broad-spectrum, fourth-generation cephalosporin with antibacterial activity. Cefozopran binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis. |
|---|---|
| CAS No. | 1262200-57-6 |
| Molecular Formula | C19H17N9O5S2 |
| Molecular Weight | 515.5 g/mol |
| IUPAC Name | (6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
| Standard InChI | InChI=1S/C19H17N9O5S2/c1-33-24-11(14-23-19(20)35-25-14)15(29)22-12-16(30)28-13(18(31)32)9(8-34-17(12)28)7-26-5-6-27-10(26)3-2-4-21-27/h2-6,12,17H,7-8H2,1H3,(H3-,20,22,23,25,29,31,32)/b24-11+/t12-,17-/m1/s1 |
| Standard InChI Key | QDUIJCOKQCCXQY-HEOFFLBTSA-N |
| Isomeric SMILES | CO/N=C(\C1=NSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-] |
| SMILES | CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-] |
| Canonical SMILES | CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-] |
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